6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine

RET kinase inhibition Type I kinase inhibitor N-trisubstituted pyrimidine SAR

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine (CAS 497063-50-0; molecular formula C12H12N4O3; molecular weight 260.25 g/mol) is a trisubstituted pyrimidine derivative bearing a 2,5-dimethylphenoxy group at C6, a nitro group at C5, and a free amine at C4. This compound serves as the essential pharmacophoric core scaffold of the N-trisubstituted pyrimidine series that produced Compound 20 (RET-IN-11), a lead Type I inhibitor of the Rearranged during Transfection (RET) kinase and its V804M gatekeeper mutant.

Molecular Formula C12H12N4O3
Molecular Weight 260.253
CAS No. 497063-50-0
Cat. No. B2710698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine
CAS497063-50-0
Molecular FormulaC12H12N4O3
Molecular Weight260.253
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OC2=NC=NC(=C2[N+](=O)[O-])N
InChIInChI=1S/C12H12N4O3/c1-7-3-4-8(2)9(5-7)19-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15)
InChIKeyOYHBPHWBJAFIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine (CAS 497063-50-0): Core Scaffold for Type I RET Kinase Inhibitors


6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine (CAS 497063-50-0; molecular formula C12H12N4O3; molecular weight 260.25 g/mol) is a trisubstituted pyrimidine derivative bearing a 2,5-dimethylphenoxy group at C6, a nitro group at C5, and a free amine at C4. This compound serves as the essential pharmacophoric core scaffold of the N-trisubstituted pyrimidine series that produced Compound 20 (RET-IN-11), a lead Type I inhibitor of the Rearranged during Transfection (RET) kinase and its V804M gatekeeper mutant [1]. The scaffold was identified through systematic structure–activity relationship (SAR) studies and validated by X-ray crystallography of the RET–inhibitor complex, confirming a novel binding pose that bifurcates beneath the kinase P-loop [1][2]. The 2,5-dimethyl substitution pattern on the phenoxy ring and the electron-withdrawing 5-nitro group are both critical structural determinants for this unique binding mode and the resulting kinase selectivity profile [1].

Why 6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine Cannot Be Replaced by Generic Analogs


The 2,5-dimethylphenoxy substitution pattern is not interchangeable with other dimethylphenoxy positional isomers (e.g., 3,5-dimethylphenoxy or 3,4-dimethylphenoxy) because the precise positioning of the two methyl groups at ortho (C2) and meta (C5) on the phenoxy ring creates a unique steric profile that is required for the compound to bifurcate beneath the RET kinase P-loop — a binding pose not previously described for any kinase inhibitor [1]. In the N-trisubstituted pyrimidine SAR campaign, systematic variation of the 6-phenoxy substituent revealed that the 2,5-dimethyl pattern was essential for achieving potent dual inhibition of both wild-type RET and the drug-resistant RET V804M gatekeeper mutant [1][2]. Furthermore, the 5-nitro group, a strong electron-withdrawing moiety, electronically tunes the pyrimidine ring and contributes to the unique Type I binding conformation, distinguishing this scaffold from 5-unsubstituted or 5-halo pyrimidine analogs that cannot achieve the same P-loop-bifurcating geometry [1]. Substituting the 2,5-dimethylphenoxy group with alternative aryloxy substituents or relocating the methyl groups to other positions would eliminate the structural basis for the scaffold's differentiated RET inhibition and kinase selectivity profile [1][2].

Quantitative Differentiation Evidence for 6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine: RET Kinase Selectivity and Gatekeeper Mutant Activity


RET Kinase Inhibition Potency: Scaffold-Enabled Lead Compound vs. FDA-Approved RET Inhibitors

Compound 20 (RET-IN-11), built upon the 6-(2,5-dimethylphenoxy)-5-nitropyrimidin-4-amine scaffold, inhibits wild-type RET with an IC50 of 6.20 nM and the drug-resistant RET V804M gatekeeper mutant with an IC50 of 18.68 nM, as determined by in vitro kinase inhibition assay [1]. By comparison, the FDA-approved RET inhibitor selpercatinib (LOXO-292) shows IC50 values of 14.0 nM for WT RET and 24.1 nM for RET V804M in comparable biochemical assays . The 2.3-fold greater potency on WT RET and 1.3-fold greater potency on RET V804M for Compound 20 relative to selpercatinib establish this scaffold as the basis for a competitive RET inhibitor chemotype. Additionally, pralsetinib (BLU-667) achieves an IC50 of 0.4 nM on WT RET but is partially compromised against the V804M gatekeeper mutation , while the N-trisubstituted pyrimidine series retains meaningful potency against this clinically relevant resistance mutation [1].

RET kinase inhibition Type I kinase inhibitor N-trisubstituted pyrimidine SAR

Kinase Selectivity Profile: RET Selectivity Over Aurora A, CSF-1R, FLT3, and TRKA

Compound 20 (RET-IN-11), incorporating the 6-(2,5-dimethylphenoxy)-5-nitropyrimidin-4-amine scaffold, was profiled against a panel of seven kinases, revealing a selectivity window that demonstrates retention of RET as the primary target. The IC50 values were: RET 6.20 nM, Aurora A 96.38 nM (15.5-fold selectivity), CSF-1R 87.57 nM (14.1-fold), MAP4K4 1,421.75 nM (229-fold), NEK2 >200,000 nM (>32,000-fold), TRKA 100.17 nM (16.2-fold), and FLT3 112.95 nM (18.2-fold) . This selectivity profile is a direct consequence of the unique binding pose enabled by the 2,5-dimethylphenoxy group and 5-nitro substitution, which collectively orient the elaborated inhibitor into the P-loop-bifurcating conformation — a geometry not accessible to other 5-nitropyrimidine-4-amine scaffolds bearing different aryloxy substituents [1]. The >229-fold selectivity over MAP4K4 is particularly notable, as MAP4K4 (HGK) off-target inhibition is a common liability among ATP-competitive kinase inhibitors [2].

kinase selectivity off-target profiling RET inhibitor specificity

Cellular Antiproliferative Activity in CCDC6-RET-Driven Lung Carcinoma Cells

The elaborated lead compound derived from the 6-(2,5-dimethylphenoxy)-5-nitropyrimidin-4-amine scaffold (Compound 20 / RET-IN-11) demonstrated potent antiproliferative activity in the CCDC6-RET-driven LC-2/ad human lung adenocarcinoma cell line with an IC50 of 100.26 nM after 72-hour treatment . This cellular activity is mechanistically linked to RET inhibition, as confirmed by dose-dependent suppression of RET autophosphorylation at residues Y905 and Y1062 in RAT1 (RET C634R) and NCOA4-RET-transfected HEK293T cells at concentrations as low as 100 nM . In contrast, the FDA-approved multi-kinase inhibitors cabozantinib and vandetanib show substantially weaker cellular selectivity due to their broader kinome profiles, while the scaffold-derived lead maintains on-target RET-driven antiproliferative effects consistent with its biochemical selectivity profile [1]. The CCDC6-RET fusion is a clinically validated oncogenic driver in non-small cell lung cancer (NSCLC), making this cellular model directly translationally relevant [2].

antiproliferative activity CCDC6-RET fusion LC-2/ad lung carcinoma RET-driven cancer model

Anti-Migratory and Pro-Apoptotic Functional Effects in RET-Mutant Tumor Cells

Compound 20, incorporating the target scaffold, demonstrated functional effects beyond proliferation arrest in LC-2/ad cells: wound healing migration was inhibited by 43% at 1 µM and 73% at 2 µM (48 h treatment), and apoptosis was induced with a 31% increase in the apoptotic cell fraction at 500 nM and a 36% increase at 1,000 nM . These functional phenotypes are mechanistically linked to RET pathway inhibition, as confirmed by phospho-RET western blot analysis [1]. By comparison, many ATP-competitive RET inhibitors demonstrate antiproliferative effects but fail to induce significant apoptosis as single agents in RET-driven cell lines due to compensatory survival signaling — the scaffold-derived lead's ability to trigger programmed cell death at sub-micromolar concentrations represents a differentiated functional pharmacology profile [2]. The combined anti-migratory and pro-apoptotic effects suggest that the unique P-loop-bifurcating binding pose may translate into downstream signaling consequences distinct from those of Type II or DFG-out RET inhibitors.

wound healing assay cell migration inhibition apoptosis induction RET-driven tumor cell biology

Structural Biology: Unique Type I Binding Pose Differentiating from All Other Kinase Inhibitor Chemotypes

X-ray crystallographic analysis of a representative N-trisubstituted pyrimidine inhibitor (JB-48, a close analog of Compound 20 sharing the identical 6-(2,5-dimethylphenoxy)-5-nitropyrimidin-4-amine core) in complex with the RET kinase domain (PDB ID: 7NZN, resolution data deposited at RCSB) revealed that the inhibitor binds in a unique Type I pose wherein the molecule bifurcates beneath the kinase P-loop [1][2]. This binding geometry has not been previously described for any kinase inhibitor and is structurally distinct from the binding modes of FDA-approved RET inhibitors selpercatinib and pralsetinib, which occupy the ATP-binding site without the same P-loop sub-pocket engagement [3]. The structural basis for this unique pose arises from the 2,5-dimethylphenoxy group at C6, which inserts beneath the P-loop, while the 5-nitro group stabilizes the pyrimidine ring orientation through electronic effects — neither feature is present in other 5-nitropyrimidine chemotypes such as 2,4-diamino-5-nitropyrimidine PKC-θ inhibitors or GPR119 agonist 5-nitropyrimidines [4]. This structural novelty directly explains the scaffold's ability to inhibit the V804M gatekeeper mutant, as the P-loop-bifurcating pose avoids steric clash with the bulkier methionine residue at position 804 [1].

X-ray crystallography Type I kinase inhibitor P-loop bifurcation RET kinase domain novel binding pose

Recommended Research and Procurement Scenarios for 6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine (CAS 497063-50-0)


Medicinal Chemistry: RET Kinase Inhibitor Lead Optimization and SAR Expansion

This scaffold is ideally suited for medicinal chemistry teams developing next-generation RET inhibitors targeting the V804M gatekeeper resistance mutation. The free C4-amine provides a derivatization handle for introducing diverse N-substituents to optimize potency, selectivity, and drug-like properties, while the 2,5-dimethylphenoxy group at C6 and the 5-nitro group form the pharmacophoric core that anchors the unique P-loop-bifurcating Type I binding pose validated by X-ray crystallography (PDB: 7NZN) [1]. Procurement of CAS 497063-50-0 as the core building block enables systematic SAR exploration of the N4 position, following the precedent established in Zhang et al. (J Med Chem 2022), where elaboration at this position produced Compound 20 with IC50 values of 6.20 nM (RET WT) and 18.68 nM (RET V804M) [1][2].

Chemical Biology: Selective RET Chemical Probe Development

The kinase selectivity profile of elaborated compounds derived from this scaffold — exhibiting >14-fold selectivity over Aurora A, CSF-1R, TRKA, and FLT3, and >229-fold selectivity over MAP4K4 — supports the development of selective RET chemical probes for target validation studies in RET-driven cancer models [1]. The scaffold-derived lead (Compound 20) demonstrated on-target cellular pharmacology in CCDC6-RET-fusion LC-2/ad lung carcinoma cells, with antiproliferative IC50 of 100.26 nM, migration inhibition, and apoptosis induction confirmed to be mediated by RET pathway suppression [1]. Researchers can procure the core scaffold to generate tool compounds for dissecting RET-dependent signaling from off-target kinase effects.

Structural Biology: Co-crystallography and Fragment-Based Drug Design

The 6-(2,5-dimethylphenoxy)-5-nitropyrimidin-4-amine core (MW 260.25) falls within the molecular weight range suitable for fragment-based drug discovery (FBDD), yet its elaborated derivatives have already yielded high-resolution co-crystal structures with the RET kinase domain [1][2]. The availability of the PDB 7NZN structure provides a precise atomic-level map of how the 2,5-dimethylphenoxy group engages the P-loop sub-pocket and how the 5-nitro group orients the pyrimidine ring [1]. This structural information enables structure-guided optimization of ADME properties, kinase selectivity, and resistance-mutation coverage while preserving the unique binding pose. Procurement of the core scaffold supports both further co-crystallography efforts and fragment-growing campaigns targeting the RET ATP-binding site [2].

Oncology Research: In Vitro Pharmacology in RET-Altered Cancer Models

The scaffold-derived lead compound demonstrated functional anticancer activity in the CCDC6-RET-driven LC-2/ad lung adenocarcinoma model, including antiproliferation (IC50 100.26 nM), wound healing migration inhibition (43% at 1 µM, 73% at 2 µM), and apoptosis induction (31% increase at 500 nM) [1]. These functional effects, coupled with confirmed suppression of RET autophosphorylation at Y905 and Y1062, validate the CCDC6-RET oncogenic fusion as the mechanistic target [1]. Research groups studying RET fusion-positive NSCLC, medullary thyroid cancer (RET M918T), or other RET-altered malignancies can use this scaffold as a starting point for developing probe compounds to investigate RET-dependent tumor cell biology and to benchmark against clinical RET inhibitors such as selpercatinib and pralsetinib [3].

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